4-Bromo-2-isocyanatothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-isocyanatothiophene is an organic compound with the molecular formula C5H2BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and isocyanate functional groups, which impart unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are typical
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-alkoxy-2-isocyanatothiophene or 4-thioalkyl-2-isocyanatothiophene can be formed.
Addition Products: Reactions with amines yield ureas, while reactions with alcohols produce carbamates
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-isocyanatothiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-isocyanatothiophene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .
Vergleich Mit ähnlichen Verbindungen
2-Isocyanatothiophene: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylthiophene: Contains a methyl group instead of an isocyanate group, leading to variations in chemical behavior and uses.
Uniqueness: Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H2BrNOS |
---|---|
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
4-bromo-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-5(7-3-8)9-2-4/h1-2H |
InChI-Schlüssel |
APVXQTIRRNPDBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.